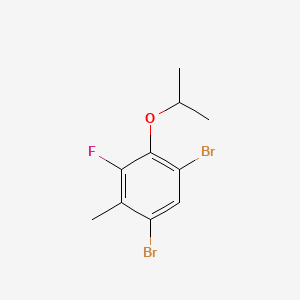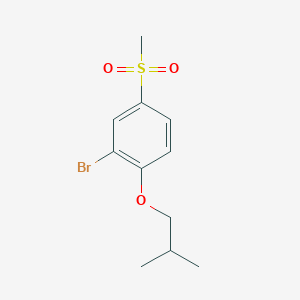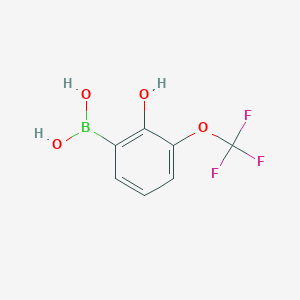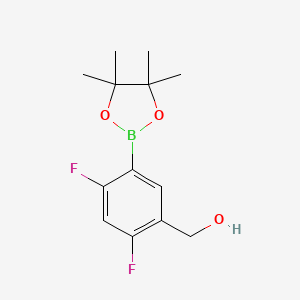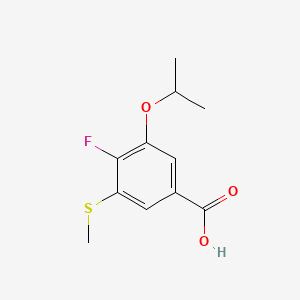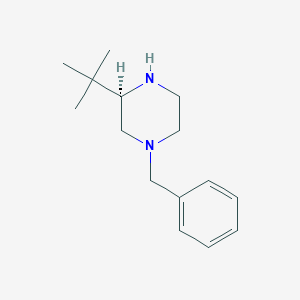![molecular formula C14H10ClFO B14029049 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H10ClFO. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of chloro, fluoro, and methyl substituents on the biphenyl structure, along with an aldehyde functional group, makes this compound unique and versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, including halogenation, Friedel-Crafts acylation, and formylation reactions. One common synthetic route is as follows:
Friedel-Crafts Acylation: The methyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control play crucial roles in scaling up the synthesis for commercial production.
化学反応の分析
Types of Reactions
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
科学的研究の応用
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of electron-withdrawing groups (chloro and fluoro) and the aldehyde functional group can influence its reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group, which may affect its reactivity and applications.
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro substituent, which may influence its chemical properties and biological activity.
3’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde:
Uniqueness
The combination of chloro, fluoro, and methyl substituents, along with the aldehyde functional group, makes 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde unique
特性
分子式 |
C14H10ClFO |
|---|---|
分子量 |
248.68 g/mol |
IUPAC名 |
4-(3-chloro-4-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-10(8-17)2-4-12(9)11-3-5-14(16)13(15)7-11/h2-8H,1H3 |
InChIキー |
BJCGPVBDYNSCFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


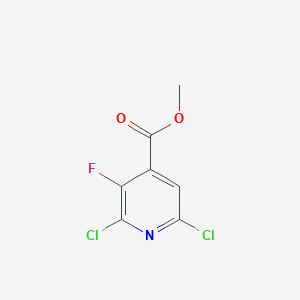
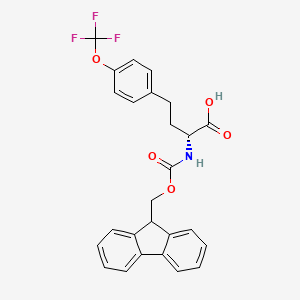
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
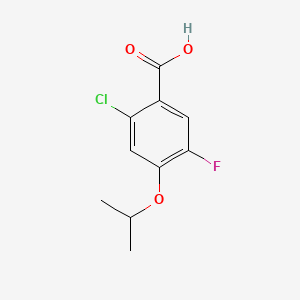
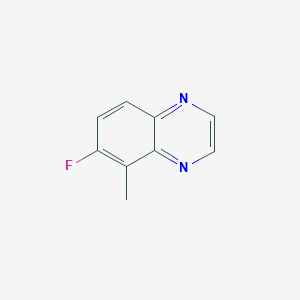
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)
